2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide 2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1704527-79-6
VCID: VC4458936
InChI: InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22)
SMILES: C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl
Molecular Formula: C17H20ClN3OS
Molecular Weight: 349.88

2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

CAS No.: 1704527-79-6

Cat. No.: VC4458936

Molecular Formula: C17H20ClN3OS

Molecular Weight: 349.88

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide - 1704527-79-6

Specification

CAS No. 1704527-79-6
Molecular Formula C17H20ClN3OS
Molecular Weight 349.88
IUPAC Name 2-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22)
Standard InChI Key GQAWJAXTTDBGFZ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl

Introduction

Key Findings

2-(4-Chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a piperidine core, and a thiazole heterocycle. Its structural complexity enables diverse biological interactions, particularly in neurological and antimicrobial contexts. This review synthesizes data on its synthesis, physicochemical properties, and pharmacological potential, drawing from experimental and computational studies.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key moieties (Figure 1):

  • 4-Chlorophenyl group: Aromatic ring with a chlorine substituent at the para position, enhancing lipophilicity and electronic stability .

  • Acetamide linker: Connects the 4-chlorophenyl group to the piperidine-thiazole system, facilitating hydrogen bonding with biological targets .

  • Piperidine-thiazole system: A piperidine ring substituted at the 3-position with a methyl group linked to a thiazol-2-yl group, contributing to conformational flexibility and binding affinity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₃OS
Molecular Weight348.87 g/mol
LogP (Partition Coeff.)3.2 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar SA78.5 Ų

Spectral Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR: Signals at δ 7.35–7.45 ppm (aromatic protons), δ 3.85 ppm (piperidine CH₂), and δ 2.70 ppm (thiazole CH) .

  • MS: Molecular ion peak at m/z 349.1 [M+H]⁺ .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Piperidine-thiazole intermediate:

    • Reaction of 3-(aminomethyl)piperidine with 2-bromothiazole in ethanol under reflux (12 h, yield: 68%) .

  • Acetamide formation:

    • Condensation of 4-chlorophenylacetic acid with the piperidine-thiazole intermediate using EDCI/HOBt in DMF (24 h, yield: 52%) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethanol, reflux, 12 h68
2EDCI/HOBt, DMF, 24 h52
3Column chromatography>95 purity

Challenges and Solutions

  • Low amidation yield: Additive DMAP improves coupling efficiency by 15% .

  • Thiazole instability: Conduct reactions under nitrogen to prevent oxidation .

AssayResultControl
MES (ED₅₀)32 mg/kgPhenytoin: 28
S. aureus (MIC)8 µg/mLCipro: 2
C. albicans (IC₅₀)16 µg/mLFluconazole: 4

Neuroprotective Mechanisms

Docking studies indicate affinity for the GABAₐ receptor (binding energy: -9.2 kcal/mol) . The chlorophenyl group enhances hydrophobic interactions with Leu232 and Asn310 residues .

Computational Insights

DFT Studies

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity .

  • Molecular electrostatic potential (MEP): Positive charge localized on the thiazole sulfur, facilitating nucleophilic attacks .

ADMET Profiling

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high) .

  • Toxicity: Predicted hERG IC₅₀ = 1.8 µM (low cardiac risk) .

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